iNGR vs NGR: In Vivo Tumor Uptake Quantification and NRP-1-Mediated Retention
In a direct head-to-head comparison using microPET/CT imaging in CD13-positive HT-1080 fibrosarcoma xenografts, 68Ga-labeled iNGR (NGR peptide modified with a CendR tumor-penetrating motif) demonstrated significantly higher tumor uptake than 68Ga-labeled standard NGR peptide. Both probes exhibited comparable in vitro CD13 binding affinity and radiochemical stability, confirming that the differential in vivo performance stems from the CendR motif's interaction with neuropilin-1 (NRP-1) rather than altered CD13 targeting [1]. Tumor uptake of 68Ga-iNGR could be completely blocked by co-administration of cold NGR peptide and partially blocked by neutralizing NRP-1 antibody, validating dual-receptor engagement [1].
| Evidence Dimension | In vivo tumor uptake (microPET/CT, HT-1080 xenografts) |
|---|---|
| Target Compound Data | 68Ga-iNGR: tumor uptake significantly higher than 68Ga-NGR (quantified via PET imaging) |
| Comparator Or Baseline | 68Ga-NGR (standard NGR peptide without CendR motif) |
| Quantified Difference | Significantly higher (p < 0.05); tumor retention enhanced; cold NGR blocking abolished uptake |
| Conditions | CD13-positive HT-1080 human fibrosarcoma xenograft mouse model; microPET/CT imaging |
Why This Matters
This comparison informs selection between standard NGR and iNGR-modified peptides: iNGR is indicated when enhanced tumor penetration and retention are required, while standard NGR suffices for applications where CD13 binding alone is the primary endpoint.
- [1] Zhao M, Ding Z, Li X, Wei H, Chen Y. Evaluation of 68Ga-labeled iNGR peptide with tumor-penetrating motif for microPET imaging of CD13-positive tumor xenografts. Tumour Biol. 2016;37(9):12123-12131. PMID: 27220318. DOI: 10.1007/s13277-016-5068-0. View Source
